6-Hidroxicriseno

Descripción general

Descripción

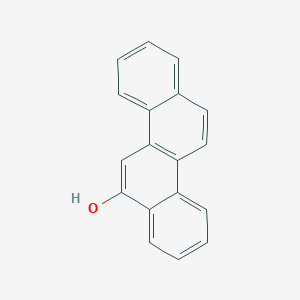

6-Hydroxychrysene is a hydroxylated derivative of chrysene, a polycyclic aromatic hydrocarbon. It is characterized by the presence of a hydroxyl group at the sixth position of the chrysene molecule. This compound is part of the broader class of oxygenated polycyclic aromatic hydrocarbons, which are known for their environmental persistence and potential biological activity .

Aplicaciones Científicas De Investigación

Toxicological Studies

6-OHCHR has been studied extensively for its toxicological properties, particularly in relation to other hydroxychrysene isomers. Research indicates that 6-OHCHR exhibits significantly lower toxicity compared to 2-hydroxychrysene (2-OHCHR), particularly in embryonic models such as Japanese medaka. While 2-OHCHR has been shown to cause anemia and higher mortality rates, 6-OHCHR does not exhibit these effects, suggesting a potential for safer applications in biological systems .

Toxicokinetics

The absorption and elimination rates of 6-OHCHR were assessed in studies involving embryonic exposure. It was found that 6-OHCHR undergoes metabolic conversion at a different rate than its counterparts, with a notable conversion to quinone metabolites. These findings highlight the compound's unique metabolic pathways and its implications for understanding PAH toxicity .

Environmental Monitoring

As a derivative of chrysene, 6-OHCHR is relevant in environmental studies focused on PAHs. Its presence in biospecimens can serve as a biomarker for exposure to PAHs from various sources, including combustion processes and environmental pollution. The measurement of 6-OHCHR concentrations in urine and other biological samples can provide insights into the extent of PAH exposure in populations .

Health Implications

Recent studies have linked prenatal exposure to PAHs, including metabolites like 6-OHCHR, with adverse health outcomes such as asthma and respiratory issues in children. Elevated levels of urinary PAH metabolites have been associated with increased risks of asthma among adults and children, indicating the importance of monitoring these compounds for public health assessments .

Biochemical Research

In biochemical contexts, 6-OHCHR is investigated for its interactions with various enzymes and receptors. For instance, it has been studied for its role in glucuronidation processes mediated by UDP-glucuronosyltransferases (UGTs), which are critical for detoxifying xenobiotics . Understanding these interactions can aid in developing therapeutic strategies or interventions for PAH-related health issues.

Case Study: Toxicity Comparison

A comparative study evaluated the toxic effects of 2-OHCHR and 6-OHCHR on Japanese medaka embryos. The results indicated that while 2-OHCHR led to significant toxicity, 6-OHCHR did not exhibit similar effects. This study emphasizes the need for detailed investigations into the specific mechanisms of action of different hydroxychrysenes.

| Compound | Toxicity Level | Effects on Embryos |

|---|---|---|

| 2-Hydroxychrysene (2-OHCHR) | High | Anemia, Mortality |

| 6-Hydroxychrysene (6-OHCHR) | Low | No significant effects |

Table: Metabolic Conversion Rates

The following table summarizes the metabolic conversion rates of 6-OHCHR compared to other hydroxy derivatives:

| Compound | Conversion to Quinones (%) | Absorption Rate (ng/mg·h) |

|---|---|---|

| 2-Hydroxychrysene (2-OHCHR) | Higher | 2.14 ± 0.08 |

| 6-Hydroxychrysene (6-OHCHR) | Lower | 4.20 ± 0.29 |

Mecanismo De Acción

Mode of Action

A study on a similar compound, 2-hydroxychrysene, suggests that the aryl hydrocarbon receptor (ahr) may play a significant role in its toxicity . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to influence a variety of processes involved in cell cycle regulation and immune response .

Biochemical Pathways

It is known that hydroxylated polycyclic aromatic hydrocarbons (oxy-pahs), such as 6-hydroxychrysene, can be formed through the oxidation of parent pahs . These oxy-PAHs are capable of interacting with various biochemical pathways, potentially leading to toxic effects .

Result of Action

A study on 2-hydroxychrysene, a similar compound, found that it caused anemia in embryonic japanese medaka, whereas 6-hydroxychrysene did not . This suggests that the position of the hydroxyl group in these compounds may influence their toxicity .

Action Environment

It is known that the polar properties of oxy-pahs increase their mobility within the environment, which increases the risk of exposure to fauna and flora compared to parent pahs .

Análisis Bioquímico

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Hydroxychrysene can be synthesized through various methods, including the hydroxylation of chrysene. One common approach involves the use of catalytic systems to introduce the hydroxyl group at the desired position. For instance, the use of cytochrome P450 enzymes has been explored for regioselective hydroxylation .

Industrial Production Methods: Industrial production of 6-Hydroxychrysene typically involves the oxidation of chrysene using chemical oxidants. This process can be optimized to achieve high yields and purity. The specific conditions, such as temperature, solvent, and catalyst, are crucial for the efficiency of the reaction .

Análisis De Reacciones Químicas

Types of Reactions: 6-Hydroxychrysene undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form quinones and other oxygenated derivatives.

Reduction: The hydroxyl group can be reduced to form the corresponding hydrocarbon.

Substitution: Electrophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products:

Oxidation: Formation of chrysene-1,2-diol and other quinones.

Reduction: Formation of chrysene.

Substitution: Formation of halogenated chrysenes.

Comparación Con Compuestos Similares

2-Hydroxychrysene: Another hydroxylated derivative of chrysene, known for its higher toxicity compared to 6-Hydroxychrysene.

Chrysene: The parent compound, which lacks the hydroxyl group.

Other Hydroxychrysenes: Various isomers with hydroxyl groups at different positions

Uniqueness: 6-Hydroxychrysene is unique due to its specific regioselective toxicity and metabolic pathways. It is absorbed and eliminated faster than other isomers, such as 2-Hydroxychrysene, making it less toxic in certain biological systems .

Actividad Biológica

6-Hydroxychrysene (6-OHCHR) is a polycyclic aromatic hydrocarbon (PAH) metabolite derived from chrysene, which has garnered attention due to its potential biological activities and toxicological implications. This article explores the biological activity of 6-OHCHR, focusing on its toxicity, metabolism, and effects on various biological systems.

Overview of 6-Hydroxychrysene

6-OHCHR is formed through the hydroxylation of chrysene, a four-ring PAH commonly found in fossil fuels and as a byproduct of combustion processes. The biological significance of 6-OHCHR arises from its interactions with biological systems, particularly in aquatic organisms and potential implications for human health.

Toxicity in Aquatic Models

Research has demonstrated that 6-OHCHR exhibits varying degrees of toxicity depending on the organism and developmental stage. For instance, studies on Japanese medaka embryos (Oryzias latipes) revealed that exposure to 6-OHCHR resulted in significant lethality at higher concentrations (5 μM), although it was less toxic than its isomer, 2-hydroxychrysene (2-OHCHR) . The following table summarizes the observed effects:

| Concentration (μM) | Effect on Hemoglobin | Mortality |

|---|---|---|

| 0.5 | No significant decrease | None |

| 2 | No significant decrease | None |

| 5 | Significant decrease | Yes |

This indicates that while 6-OHCHR can be lethal, its impact is less severe compared to other hydroxylated PAHs.

Metabolic Pathways

The metabolism of 6-OHCHR involves various enzymatic processes that can influence its toxicity. In aquatic models, it was observed that 6-OHCHR undergoes conjugation to form glucuronides and sulfates, which may facilitate detoxification . The following table outlines the metabolic conversion rates of 6-OHCHR compared to 2-OHCHR:

| Type of Metabolite | 6-OHCHR (% conversion) | 2-OHCHR (% conversion) |

|---|---|---|

| Parent Compound | 4.92 ± 2.26 | 10.8 ± 3.63 |

| Glucuronide | 34.6 ± 3.14 | 31.8 ± 2.92 |

| Sulfate | 18.7 ± 2.01 | 25.1 ± 2.24 |

| Catechol | 4.64 ± 1.34 | 20.9 ± 1.68 |

| Quinone | 18.0 ± 4.58 | BLD |

The data indicate that while both compounds are metabolized, the pathways differ significantly, affecting their overall toxicity profiles .

Case Studies and Epidemiological Evidence

Epidemiological studies have linked PAH exposure to various health outcomes, including cardiovascular diseases and respiratory issues. Specifically, elevated levels of urinary metabolites of PAHs, including those derived from chrysene, have been associated with increased risks of asthma and other respiratory conditions .

One notable study examined the relationship between PAH exposure among urban adults and cardiovascular disease risk, highlighting that individuals with higher urinary concentrations of OH-PAHs exhibited increased odds ratios for developing cardiovascular conditions . This underscores the potential systemic effects of compounds like 6-OHCHR beyond aquatic toxicity.

Propiedades

IUPAC Name |

chrysen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFDOYXVHRYCGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6038324 | |

| Record name | 6-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37515-51-8 | |

| Record name | 6-Hydroxychrysene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychrysene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037515518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxychrysene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6038324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYCHRYSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CRJ4NM6HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.